molecular formula C₃₀H₄₅NNaO₇P B1146602 (2S,4R)-Fosinopril-Natriumsalz CAS No. 1356353-41-7

(2S,4R)-Fosinopril-Natriumsalz

Katalognummer: B1146602
CAS-Nummer: 1356353-41-7
Molekulargewicht: 585.64
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-Fosinopril Sodium Salt is a prodrug used in the treatment of hypertension and heart failure. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. Upon administration, it is hydrolyzed to its active form, fosinoprilat, which inhibits the ACE enzyme, leading to vasodilation and reduced blood pressure.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-Fosinopril Sodium Salt has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of phosphinic acid derivatives.

    Biology: Investigated for its effects on ACE and related pathways.

    Medicine: Extensively studied for its therapeutic effects in hypertension and heart failure.

    Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.

Wirkmechanismus

Fosinopril is de-esterified by the liver or gastrointestinal mucosa and is converted to its active form, fosinoprilat . Fosinoprilat competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II .

Safety and Hazards

Fosinopril Sodium is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It also has a possible risk of impaired fertility and possible risk of harm to unborn child .

Zukünftige Richtungen

Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-Fosinopril Sodium Salt involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the phosphinic acid moiety and the coupling of the phosphinic acid with the appropriate amino acid derivative. The final step involves the conversion of the free acid to its sodium salt form under basic conditions.

Industrial Production Methods: Industrial production of (2S,4R)-Fosinopril Sodium Salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

  • Synthesis of the phosphinic acid intermediate.
  • Coupling with the amino acid derivative.
  • Conversion to the sodium salt form.
  • Purification and crystallization to obtain the final product.

Types of Reactions:

    Hydrolysis: (2S,4R)-Fosinopril Sodium Salt undergoes hydrolysis to form fosinoprilat, its active form.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions, although these are not common in its therapeutic use.

    Substitution: The phosphinic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes or acidic/basic conditions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Involves nucleophiles like amines or alcohols under controlled conditions.

Major Products Formed:

    Fosinoprilat: The active form of the drug formed via hydrolysis.

    Various substituted derivatives: Formed through substitution reactions, depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: A non-prodrug ACE inhibitor that does not require activation.

    Ramipril: Similar to fosinopril but with different metabolic pathways and duration of action.

Uniqueness: (2S,4R)-Fosinopril Sodium Salt is unique due to its phosphinic acid moiety, which provides distinct pharmacokinetic advantages, such as a balanced excretion through both renal and hepatic pathways. This makes it particularly useful in patients with varying degrees of renal function.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-Fosinopril Sodium Salt involves the conversion of (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid to (2S,4R)-Fosinopril Sodium Salt.", "Starting Materials": [ "(2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure.", "Step 7: Dissolve the residue in water and add sodium hydroxide to adjust the pH to 7-8.", "Step 8: Filter the solution and concentrate under reduced pressure to obtain (2S,4R)-Fosinopril Sodium Salt as a white solid." ] }

CAS-Nummer

1356353-41-7

Molekularformel

C₃₀H₄₅NNaO₇P

Molekulargewicht

585.64

Synonyme

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  USP Fosinopril Related Impurity D;  (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.